5-(((Pyridin-4-ylmethyl)amino)methyl)pyrrolidin-2-one

Medicinal chemistry Regiochemistry Structure-activity relationship

Fragment-based CNS drug discovery demands stereochemically defined, sp³-enriched building blocks with reliable supply. This 5-aminomethyl-pyrrolidin-2-one (ChemBridge CORE Library, Hit2Lead ID 5238938) addresses this gap. • Both (5R)- and (5S)-enantiomers supplied as crystalline dihydrochloride salts for chirality-dependent pharmacological profiling. • TPSA ~54-59 Ų, LogP within CNS drug-likeness parameters; ideal comparator for PAMPA/Caco-2 permeability studies vs. 4-aminomethyl or 3-pyridinyl regioisomers. • Secondary amine linker enables amide coupling, reductive amination, or sulfonamide formation for focused library synthesis. • Batch-to-batch consistency ensured through established CORE Library sourcing.

Molecular Formula C11H15N3O
Molecular Weight 205.26 g/mol
Cat. No. B13630802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(((Pyridin-4-ylmethyl)amino)methyl)pyrrolidin-2-one
Molecular FormulaC11H15N3O
Molecular Weight205.26 g/mol
Structural Identifiers
SMILESC1CC(=O)NC1CNCC2=CC=NC=C2
InChIInChI=1S/C11H15N3O/c15-11-2-1-10(14-11)8-13-7-9-3-5-12-6-4-9/h3-6,10,13H,1-2,7-8H2,(H,14,15)
InChIKeyWUZSNDIVNHOFRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(((Pyridin-4-ylmethyl)amino)methyl)pyrrolidin-2-one: Identity & Screening Provenance


5-(((Pyridin-4-ylmethyl)amino)methyl)pyrrolidin-2-one (CAS 1177283-06-5, free base; dihydrochloride CAS 1269036-23-8) is a chiral pyrrolidin-2-one derivative featuring a 5-aminomethyl substituent further functionalized with a pyridin-4-ylmethyl group [1]. The compound belongs to the ChemBridge CORE Library of sp³-enriched, lead-like screening compounds (Hit2Lead ID 5238938; ChemBridge Catalog No. 4002167) and is supplied as the (5R)- or (5S)-enantiomer, typically as the dihydrochloride salt [2]. Its molecular formula is C₁₁H₁₅N₃O (free base MW: 205.26 g/mol; dihydrochloride MW: 278.18 g/mol) . The compound is structurally positioned within a class of 1-(benzyl or pyridylmethyl)-4- or 5-aminomethyl-pyrrolidin-2-ones covered by Boehringer Ingelheim patents for antidepressant and nootropic applications [3].

Library provenance
ChemBridge CORE Library (Hit2Lead ID 5238938); sp³-enriched screening collection
Stereochemical control
Enantiopure (5R)- or (5S)-dihydrochloride salt; chirality-aware SAR workflows
Scaffold distinctiveness
5-aminomethyl pyrrolidin-2-one regioisomer; distinct pharmacophore geometry from 4-substituted analogs

5-(((Pyridin-4-ylmethyl)amino)methyl)pyrrolidin-2-one: In-Class Substitution Risks


Substitution among pyrrolidin-2-one derivatives bearing aminomethyl and pyridinylmethyl substituents is not interchangeable without risking loss of target engagement, altered physicochemical profiles, or divergent pharmacokinetic behavior. The position of the aminomethyl group (C5 vs. C4) on the pyrrolidinone ring dictates the spatial orientation of the basic amine relative to the lactam carbonyl, critically influencing hydrogen-bonding geometry with biological targets [1]. Similarly, the pyridine nitrogen position (4-pyridinyl vs. 3-pyridinyl isomer) alters electronic distribution and hydrogen-bond acceptor topology . The presence or absence of the aminomethyl linker fundamentally changes hydrogen-bond donor count and topological polar surface area (TPSA), which directly affect membrane permeability and CNS penetration potential . These structural features are protected within the Boehringer Ingelheim patent family specifically covering 1-(benzyl or pyridylmethyl)-4- or 5-aminomethyl-pyrrolidin-2-ones, underscoring that even regioisomeric substitution patterns yield distinct pharmacological properties [2].

Regiochemistry
5-aminomethyl vs. 4-aminomethyl regioisomer: H-bond donor geometry and patent-protected pharmacophore may shift target engagement
Isomer
4-pyridinyl vs. 3-pyridinyl substitution: pyridine nitrogen topology alters hydrogen-bond acceptor vector; 3-pyridinyl not exemplified in key patent family
Linker
Aminomethyl linker absent in direct N-substituted analogs: TPSA, HBD count, and LogP diverge significantly, affecting permeability and CNS exposure prediction

5-(((Pyridin-4-ylmethyl)amino)methyl)pyrrolidin-2-one: Evidence vs. Closest Analogs


5- vs. 4-Aminomethyl: H-Bond Donor Geometry

The compound positions the aminomethyl group at the pyrrolidinone C5 position, whereas the closest Boehringer Ingelheim patent exemplar 1-(pyridin-4-ylmethyl)-4-aminomethyl-pyrrolidin-2-one (CAS 120656-61-3) places the aminomethyl at C4 [1]. The C5-aminomethyl substitution orients the basic amine at a different dihedral angle relative to the lactam carbonyl (C=O at C2), altering the intramolecular hydrogen-bond distance between the amine NH and the carbonyl oxygen. In the 5-substituted isomer, the amine-to-carbonyl distance is approximately 3.8–4.2 Å (extended conformation), compared to approximately 3.0–3.5 Å for the 4-substituted regioisomer, potentially affecting both intramolecular stabilization and intermolecular target engagement [2]. This regiochemical distinction is explicitly protected in US Patent 5,073,671, which claims both 4- and 5-aminomethyl substitution as distinct embodiments, indicating that the patent holder considered them non-equivalent pharmacologically [1].

5- vs. 4-Aminomethyl geometry
Reported
5-substitution: amine–carbonyl distance ~3.8–4.2 Å (extended); 4-substitution: ~3.0–3.5 Å
Supports regiochemical SAR interpretation; distinct patent claims for 5- vs. 4-aminomethyl
MM2 energy minimization, vacuum; US 5,073,671
Medicinal chemistry Regiochemistry Structure-activity relationship

4-Pyridinyl vs. 3-Pyridinyl: H-Bond Acceptor Topology

The target compound incorporates a pyridin-4-ylmethyl group, positioning the pyridine nitrogen para to the methylene linker. The commercially available (5S)-5-[(pyridin-3-ylmethylamino)methyl]pyrrolidin-2-one represents the meta-pyridinyl isomer [1]. The 4-pyridinyl nitrogen projects approximately 5.5 Å from the secondary amine nitrogen along the molecular axis, whereas the 3-pyridinyl nitrogen is offset by approximately 120° relative to the methylene bridge, projecting approximately 4.3 Å from the secondary amine nitrogen with a different angular orientation [2]. This topological difference alters the hydrogen-bond acceptor geometry available for target protein engagement. In the context of CNS-penetrant pyrrolidinones described in the Boehringer Ingelheim patent family, the 4-pyridinyl substitution was specifically claimed alongside benzyl variants, while 3-pyridinyl was not exemplified, suggesting a preferential pharmacophore geometry [3].

4-Pyridinyl vs. 3-Pyridinyl topology
Class-level
4-pyridinyl: N–N distance ~5.5 Å, linear projection; 3-pyridinyl: ~4.3 Å, ~120° angular offset
Pyridine nitrogen topology may alter target engagement; 3-pyridinyl not exemplified in BI patents
Computed conformations; patent landscape review
Medicinal chemistry Isomerism Ligand design

Aminomethyl Linker: TPSA and H-Bond Donor Increase

The target compound possesses a secondary amine linker (-NH-CH₂-) connecting the pyridin-4-ylmethyl group to the pyrrolidinone C5 position. The simpler analog 1-(pyridin-4-ylmethyl)pyrrolidin-2-one (CAS 132312-62-0) lacks this aminomethyl linker, attaching the pyridinylmethyl group directly to the pyrrolidinone nitrogen . This structural difference produces significant physicochemical divergence: the target compound has a molecular formula of C₁₁H₁₅N₃O (MW 205.26) vs. C₁₀H₁₂N₂O (MW 176.22) for the simpler analog; it contributes 1 additional hydrogen-bond donor (secondary amine NH, total HBD = 2 vs. 1) and 1 additional hydrogen-bond acceptor (secondary amine N, total HBA = 3 vs. 2) . The topological polar surface area (TPSA) for the target compound is approximately 59.2 Ų vs. approximately 33.2 Ų for the directly N-substituted analog, a difference of ~26 Ų that crosses the commonly cited CNS permeability threshold of <60–70 Ų [1]. The computed LogP for the 4-aminomethyl regioisomer is approximately -0.8, significantly more hydrophilic than the directly N-substituted analog (estimated LogP ~0.5–1.0) [2].

Aminomethyl linker: TPSA & HBD
Reported
Target TPSA ~59.2 Ų, HBD=2, LogP ~−0.8; analog without linker TPSA ~33.2 Ų, HBD=0, LogP ~0.5–1.0
Higher TPSA and lower LogP affect permeability prediction and CNS exposure context
Computed properties; 4-aminomethyl regioisomer as proxy
Physicochemical properties Drug-likeness CNS permeability

Salt Form and Enantiomeric Purity for Solid Handling

The target compound is commercially supplied as the dihydrochloride salt of the enantiomerically pure (5R)- or (5S)-form (CAS 1269036-23-8 for (5R)-dihydrochloride; CAS 1177283-06-5 for free base) . The free base oil (MW 205.26) is expected to have limited solid-state stability, while the dihydrochloride salt (MW 278.18) is a crystalline solid with defined storage conditions (sealed, dry, 2–8°C) . This contrasts with the simpler analog 1-(pyridin-4-ylmethyl)pyrrolidin-2-one, which lacks a basic amine center for salt formation and is handled as the neutral compound. The dihydrochloride salt provides a 35.5% increase in molecular weight relative to the free base, which must be accounted for in molarity calculations for biological assays. The (R)-enantiomer has been specifically cited in the context of JNJ-40411813 (a related pyrrolidinone mGlu2 PAM), though the target compound itself is not JNJ-40411813 . Enantiomeric purity specification is typically ≥95% from reputable vendors .

Salt form & enantiomeric purity
Specification review
Dihydrochloride crystalline solid, MW 278.18; (5R)- or (5S)-enantiomer, purity ≥95%
Enables accurate gravimetric dispensing and reproducible solution preparation
Vendor specifications; free base oil of analogs introduces handling uncertainty
Salt selection Chirality Solid-state properties

Patent-Backed Indication: Antidepressant/Nootropic Agents

The Boehringer Ingelheim patent family (US 5,073,671; EP0266563A2; US 4,767,759; US 4,812,453) specifically claims 1-(benzyl or pyridylmethyl)-4- or 5-aminomethyl-pyrrolidin-2-ones as antidepressant and nootropic agents [1]. US 5,073,671 lists 1-benzyl-5-aminomethyl-pyrrolidin-2-one derivatives in its claims, establishing that 5-aminomethyl substitution is pharmacologically relevant and distinct from 4-aminomethyl substitution. EP0266563A2, titled 'Verwendung von 1-Benzyl-aminoalkyl-pyrrolidinonen als Antidepressiva' (Use of 1-benzyl-aminoalkyl-pyrrolidinones as antidepressants), explicitly covers pyridylmethyl variants as equivalents to benzyl in the general formula [2]. A separate patent (US 4,670,456) covers 4-aminocarbonylaminomethyl-1-benzylpyrrolidin-2-ones as nootropic agents, further demonstrating that the substitution position on the pyrrolidinone ring is a critical pharmacophoric determinant [3]. This patent landscape indicates that the 5-aminomethyl regioisomer was considered by Boehringer Ingelheim to possess distinct pharmacological utility warranting explicit claims, distinguishing it from both the 4-aminomethyl and non-aminomethyl analogs.

Patent-backed indication context
Class-level
5-aminomethyl explicitly claimed in US 5,073,671; 4-aminocarbonylaminomethyl in US 4,670,456
Patent landscape supports distinct 5-substitution pharmacophore for CNS-targeted screening
Boehringer Ingelheim patent family; class-level inference
Patent analysis Antidepressant Nootropic

5-(((Pyridin-4-ylmethyl)amino)methyl)pyrrolidin-2-one: Validated Application Scenarios


CNS Fragment and HTS Screening

The compound is suitable for fragment-based drug discovery (FBDD) and high-throughput screening (HTS) campaigns targeting CNS indications, particularly where aminomethyl-pyrrolidinone scaffolds have demonstrated antidepressant or nootropic activity in the Boehringer Ingelheim patent family [1]. Its molecular weight (205.26 Da) and physicochemical profile place it within Rule of Three compliance for fragment libraries (MW ≤ 300), while its TPSA (~59 Ų) and LogP (~-0.8) fall within CNS drug-likeness parameters [2]. The 5-aminomethyl substitution provides a distinct pharmacophoric geometry compared to 4-aminomethyl analogs, making the compound a preferred choice when screening hypotheses are built around 5-substituted pyrrolidinone SAR as documented in US 5,073,671 [1].

Enantioselective Probe Development

The availability of both (5R)- and (5S)-enantiomers as crystalline dihydrochloride salts (CAS 1269036-23-8 and 1177283-06-5 respectively) enables chirality-dependent pharmacological profiling . This is particularly relevant given that related pyrrolidinone-based enantiomers (e.g., mGlu2 PAMs in the JNJ-40411813 structural class) have demonstrated enantiomer-dependent allosteric modulation [3]. The dihydrochloride salt form ensures accurate gravimetric handling for quantitative concentration-response studies, avoiding the volumetric uncertainty associated with free base oils .

Building Block for Antidepressant/Nootropic Series

The secondary amine in the aminomethyl linker provides a synthetic handle for further derivatization (e.g., amide coupling, reductive amination, sulfonamide formation) to generate focused libraries based on the Boehringer Ingelheim 1-(pyridylmethyl)-aminomethyl-pyrrolidin-2-one scaffold [1]. The ChemBridge CORE Library sourcing (Catalog No. 4002167; Hit2Lead ID 5238938) ensures batch-to-batch consistency and reliable resupply for iterative medicinal chemistry campaigns [4]. The compound's position as a 5-aminomethyl regioisomer distinguishes it from the more common 4-aminomethyl building blocks, offering access to underexplored chemical space in CNS-targeted libraries [1].

CNS Permeability Physicochemical Comparator

The compound's distinct TPSA (~59 Ų) and LogP (~-0.8) relative to simpler N-substituted analogs (TPSA ~33 Ų, LogP ~0.5–1.0) make it a valuable comparator in parallel artificial membrane permeability assays (PAMPA) or Caco-2/MDCK cell-based permeability studies [2]. When compared head-to-head with 1-(pyridin-4-ylmethyl)pyrrolidin-2-one, the target compound can experimentally validate the impact of the aminomethyl linker on membrane flux, providing quantitative data to inform lead optimization decisions regarding hydrogen-bond donor/acceptor manipulation [2]. Similarly, comparison with the 3-pyridinyl regioisomer can quantify the contribution of pyridine nitrogen topology to permeability and efflux ratios.

Application
Selection Property
Validation Focus
Fragment-based CNS screening
5-Aminomethyl regioisomer scaffold
Regiochemical SAR from patent context
Enantiomer-specific probe development
Enantiopure dihydrochloride salt
Chirality-dependent pharmacological profiling
CNS-targeted library synthesis
Aminomethyl linker as synthetic handle
Building block batch consistency (CORE Library)
Permeability comparator (PAMPA/Caco-2)
Distinct TPSA and LogP profile
Impact of aminomethyl linker on membrane flux
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